5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Introduction of the Dimethylphenyl Group: This can be done via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}MORPHOLINE: Contains a morpholine ring.
Uniqueness
The uniqueness of 1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H22N6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C21H22N6/c1-15-7-8-16(2)19(13-15)25-9-11-26(12-10-25)21-23-18-6-4-3-5-17(18)20-24-22-14-27(20)21/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
SAWCBAJUCSJFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=CC=CC=C4C5=NN=CN53 |
Origin of Product |
United States |
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